molecular formula C12H19NO4 B2977334 5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid CAS No. 1613292-78-6

5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid

Cat. No.: B2977334
CAS No.: 1613292-78-6
M. Wt: 241.287
InChI Key: FNDGXENFODBXTL-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid (hereafter referred to as Compound 7a) is a spirocyclic proline derivative featuring a bicyclic structure with a cyclopropane ring fused to a pyrrolidine system. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid functionality enables further derivatization. This compound is synthesized via a six-step route starting from ketones, involving cyclopropanation, reduction, and hydrolysis (yield: 2.2% overall) . Key properties include:

  • Melting Point: 131–134 °C
  • NMR Data: Distinct rotameric conformations observed in $^{13}\text{C}$ NMR (δ 177.74 and 176.66 ppm for carbonyl carbons) due to Boc group flexibility .
  • Applications: Critical intermediate in antiviral drug synthesis, notably for ledipasvir (HCV NS5A inhibitor) .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-6-12(4-5-12)8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDGXENFODBXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1C(=O)O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613292-78-6
Record name 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its chemical properties, biological activity, and relevant research findings.

Molecular Formula : C12_{12}H19_{19}NO4_4
Molecular Weight : 241.28 g/mol
CAS Number : 1129634-44-1
Structure : The compound features a spirocyclic structure, which is significant for its biological interactions.

Biological Activity

The biological activity of this compound has been primarily explored in the context of antiviral properties, particularly as a precursor in the synthesis of antiviral agents like ledipasvir, which is used for treating hepatitis C virus (HCV) infections.

Antiviral Activity

Research indicates that derivatives of this compound exhibit potent antiviral activities. For instance, ledipasvir, which incorporates elements from this compound, has demonstrated effectiveness at picomolar concentrations against HCV . The mechanism of action involves inhibition of the non-structural protein 5A (NS5A), crucial for viral replication.

Synthesis and Case Studies

The synthesis of this compound involves various methods, including catalytic and enantioselective approaches. A notable study outlined a one-pot double allylic alkylation process that yielded high purity and efficiency .

Table 1: Synthesis Conditions and Yields

Synthesis MethodYield (%)Reaction Conditions
One-pot double allylic alkylation84N-ethyl-N,N-diisopropylamine; HATU; DMF; 0°C for 1h
Enantioselective preparation78MeOH/THF/H2O/KOH at room temperature for 32h

Pharmacokinetics and Toxicology

The pharmacokinetic profile shows that this compound has high gastrointestinal absorption and is permeable across the blood-brain barrier (BBB), indicating potential central nervous system effects . However, safety data suggest that it may pose risks such as skin irritation and respiratory issues if inhaled or ingested inappropriately .

Table 2: Pharmacokinetic Properties

PropertyValue
GI AbsorptionHigh
BBB PermeabilityYes
CYP InhibitionNone
Log P (octanol-water)1.37

Comparison with Similar Compounds

Key Observations :

  • Smaller spiro systems (e.g., [2.4]) exhibit higher ring strain, influencing reactivity and conformational flexibility.
  • Larger rings (e.g., [3.4], [2.5]) may enhance metabolic stability but reduce synthetic accessibility .

Stereoisomers and Enantiomers

Compound Name Stereochemistry Melting Point (°C) [α]$_D^{25}$ (MeOH) Applications References
(S)-7a (Target enantiomer) S-configuration 131–134 Not reported Ledipasvir synthesis
(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid S-configuration 94–95 -23.5 Antiviral intermediates
(R)-5-Boc-5-azaspiro[2.4]heptane-4-carboxylic acid R-configuration Not reported Not reported Chiral building blocks

Key Observations :

  • Enantiomers differ in biological activity; the (S)-enantiomer is specifically utilized in ledipasvir due to its compatibility with viral protease binding pockets .
  • Stereochemical purity is critical, as evidenced by chiral resolution methods (e.g., HOBt/DCC-mediated coupling) .

Functional Group Modifications

Compound Name Functional Group Variation Impact on Properties References
Compound 7a (Target) -COOH at C4, Boc at N5 Optimal balance of solubility and stability
5-Boc-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic acid -CF$_2$ group at C1 Enhanced metabolic resistance, altered pKa
5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid -COOH at C1 Altered spatial orientation for target binding

Key Observations :

  • Fluorination (e.g., difluoro analogs) improves pharmacokinetic profiles but complicates synthesis .
  • Carboxylic acid positioning (C4 vs. C1) affects interactions with biological targets .

Key Observations :

  • Most analogs require moisture-free storage to prevent Boc group hydrolysis .

Q & A

Q. What are the key synthetic strategies for preparing 5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid?

The synthesis typically involves spirocyclic ring formation followed by Boc (tert-butoxycarbonyl) protection. A common approach is to use tert-butyl dicarbonate (Boc anhydride) to protect the amine group in the azaspiro intermediate, ensuring regioselectivity and stability during subsequent reactions. Spirocyclic precursors are often synthesized via cycloaddition or intramolecular alkylation, with careful control of reaction conditions (e.g., temperature, catalysts) to avoid side products . Characterization via NMR and IR spectroscopy is critical to confirm the spirocyclic structure and Boc group integrity .

Q. How is the stereochemistry of this compound confirmed experimentally?

Stereochemical assignment relies on chiral HPLC or X-ray crystallography. For example, enantiomeric purity can be assessed using chiral stationary phases, while X-ray diffraction provides definitive spatial configuration. Additionally, coupling constants in 1H^1H-NMR and NOE (Nuclear Overhauser Effect) experiments help distinguish axial/equatorial substituents in the spirocyclic system .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H, 13C^13C, and DEPT-135 NMR to confirm the spirocyclic backbone and Boc group placement .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Peaks at ~1680–1720 cm1^{-1} confirm the carbonyl groups (carboxylic acid and Boc) .
    Elemental analysis ensures purity and stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during scale-up?

Optimization involves:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd or Ru complexes) may enhance cyclization efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
  • Temperature Control : Lower temperatures reduce side reactions during Boc protection.
    Parallel reaction monitoring (e.g., via in-situ FTIR) helps identify bottlenecks .

Q. What methodologies address discrepancies in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or IR data may arise from conformational flexibility or impurities. Strategies include:

  • Isotopic Labeling : Use of 13C^{13}C- or 15N^{15}N-labeled precursors to track signal assignments .
  • Advanced Purification : Preparative HPLC or size-exclusion chromatography to isolate stereoisomers or byproducts .
  • Computational Modeling : DFT (Density Functional Theory) calculations to predict NMR shifts and compare with experimental data .

Q. How can the Boc group’s stability be assessed under varying reaction conditions?

Stability studies involve:

  • Acid/Base Resistance Tests : Exposing the compound to TFA (trifluoroacetic acid) or aqueous NaOH to monitor Boc deprotection rates.
  • Thermogravimetric Analysis (TGA) : To evaluate thermal degradation thresholds.
  • LC-MS Monitoring : Tracking Boc group retention during reactions with nucleophiles or oxidizing agents .

Q. What are the challenges in synthesizing enantiopure derivatives of this spirocyclic compound?

Challenges include:

  • Racemization : Minimized by using mild conditions (low temperature, non-basic media) during Boc protection.
  • Chiral Resolution : Enzymatic kinetic resolution or diastereomeric salt formation to separate enantiomers.
  • Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP or Salen complexes) in cyclization steps to induce enantioselectivity .

Data Contradiction and Validation

Q. How should researchers resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature).
  • Metabolic Stability Tests : Assess whether decomposition products contribute to observed activity.
  • Co-crystallization Studies : Determine binding modes with target proteins to validate hypothesized interactions .

Q. What strategies validate the purity of this compound in complex matrices (e.g., biological samples)?

  • Isotope Dilution Mass Spectrometry (IDMS) : Incorporation of 13C^{13}C-labeled internal standards for precise quantification .
  • Solid-Phase Extraction (SPE) : Use of polymeric sorbents (e.g., polystyrene-divinylbenzene) to isolate the compound from interferents .

Application-Oriented Questions

Q. How is this compound utilized as an intermediate in medicinal chemistry?

It serves as a rigid scaffold for designing protease inhibitors or GPCR modulators due to its spirocyclic constraint, which enforces specific conformations. The Boc group allows selective deprotection for further functionalization (e.g., amide coupling) .

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